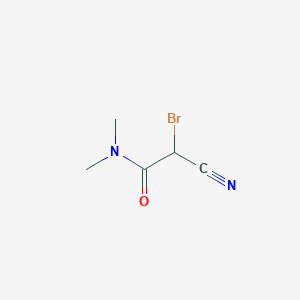

2-Bromo-2-cyano-N,N-dimethylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-cyano-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8(2)5(9)4(6)3-7/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAJXHYCSPHGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884837 | |

| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15430-62-3 | |

| Record name | 2-Bromo-2-cyano-N,N-dimethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15430-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-cyano-N,N-dimethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-2-cyano-N,N-dimethylacetamide synthesis protocol

An In-depth Technical Guide to the Synthesis of 2-Bromo-2-cyano-N,N-dimethylacetamide

This document provides a detailed technical guide for the synthesis of this compound, a valuable reagent in various chemical research and development applications. The synthesis is presented as a two-step process, commencing with the preparation of the precursor, 2-cyano-N,N-dimethylacetamide, followed by its subsequent bromination. The protocols described herein are based on established chemical principles and adapted from related literature for similar compounds, providing a robust framework for researchers, scientists, and drug development professionals.

Synthesis Overview

The synthesis of this compound involves two primary stages:

-

Synthesis of 2-cyano-N,N-dimethylacetamide: This precursor can be synthesized via the amidation of a cyanoacetate ester with dimethylamine.

-

Bromination of 2-cyano-N,N-dimethylacetamide: The alpha-carbon to the cyano and carbonyl groups is then selectively monobrominated.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis, compiled from analogous reactions described in the literature.

| Parameter | Step 1: Synthesis of 2-cyano-N,N-dimethylacetamide | Step 2: Bromination | Reference |

| Reactant Molar Ratio | Cyanoacetate:Dimethylamine (1 : 1 to 1 : 1.2) | 2-cyano-N,N-dimethylacetamide:Bromine (approx. 1 : 1) | General Amidation & Bromination Protocols |

| Solvent | Aromatic hydrocarbons (e.g., Toluene) | Halogenated lower aliphatic hydrocarbons (e.g., CCl₄) or Benzene | [1] |

| Reaction Temperature | Reflux | 20-120 °C (preferably 40-100 °C) | [1] |

| Reaction Time | 2-8 hours | 30 minutes to 2 hours | [1] |

| pH (for bromination) | Not applicable | Not specified, but related reactions prefer pH 1-3.5 | [2] |

Experimental Protocols

Step 1: Synthesis of 2-cyano-N,N-dimethylacetamide

This protocol is adapted from a general method for the synthesis of N,N-dimethylcyanoacetamide.

Materials:

-

Ethyl cyanoacetate

-

Dry dimethylamine gas

-

Aromatic hydrocarbon solvent (e.g., Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a gas inlet tube, add ethyl cyanoacetate and the aromatic hydrocarbon solvent.

-

Bubble dry dimethylamine gas through the solution for 2 to 8 hours while stirring.

-

After the reaction is complete (monitored by TLC), heat the mixture to reflux for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude N,N-dimethylcyanoacetamide.

-

The product can be further purified by recrystallization or distillation.

Step 2: Bromination of 2-cyano-N,N-dimethylacetamide

This protocol is based on the bromination of 2-cyanoacetamide and is adapted for the N,N-dimethylated analog.[1]

Materials:

-

2-cyano-N,N-dimethylacetamide

-

Bromine

-

Carbon tetrachloride (or another suitable halogenated solvent)

Procedure:

-

Prepare a slurry of 2-cyano-N,N-dimethylacetamide in carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a reflux condenser.

-

Stir the slurry and heat it to reflux temperature (approximately 76 °C for CCl₄).[1]

-

Add one molar equivalent of bromine dropwise to the stirred slurry over a period of 30 minutes.[1]

-

Continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until the reaction is complete as indicated by TLC or GC analysis.

-

After completion, cool the reaction mixture.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, the solvent can be partially removed by distillation.[1]

-

The crude this compound can be purified by recrystallization from a suitable solvent such as methanol or acetone.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Workflow for the synthesis of this compound.

References

physical and chemical properties of 2-Bromo-2-cyano-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromo-2-cyano-N,N-dimethylacetamide. It includes key identification data, safety information, and a detailed experimental protocol for its synthesis and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering foundational knowledge for the potential application of this compound in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a halogenated nitrile amide with the molecular formula C₅H₇BrN₂O.[1][2] It is also known by synonyms such as N,N-Dimethyl-2-bromo-2-cyanoacetamide and 2-(N,N-Dimethylcarbamoyl)-2-bromoacetonitrile.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 15430-62-3 | [1][2] |

| Molecular Formula | C₅H₇BrN₂O | [1][2][3] |

| Molecular Weight | 191.03 g/mol | [1][2][3] |

| Appearance | Solid (form) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis and Purification

The primary synthetic route to this compound is through the bromination of its precursor, 2-cyano-N,N-dimethylacetamide.[4]

Synthesis of the Precursor: 2-Cyano-N,N-dimethylacetamide

A common method for the synthesis of N,N-disubstituted cyanoacetamides involves the reaction of a cyanoacetic acid ester with a corresponding amine. An improved process for synthesizing N,N-dimethylcyanoacetamide involves reacting a cyanoacetate with dry dimethylamine gas in an aromatic hydrocarbon solvent. This method boasts a high yield of up to 99%.[5]

Bromination of 2-Cyano-N,N-dimethylacetamide

The synthesis of this compound is achieved via the bromination of 2-cyano-N,N-dimethylacetamide with bromine (Br₂) in a mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) at a controlled temperature of 8-10 °C.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Cyano-N,N-dimethylacetamide

-

Bromine (Br₂)

-

Acetic Acid (AcOH), glacial

-

Acetic Anhydride (Ac₂O)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-cyano-N,N-dimethylacetamide in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the reaction mixture to 8-10 °C using an ice bath.

-

Slowly add a stoichiometric equivalent of bromine dropwise to the stirred solution, maintaining the temperature between 8-10 °C.

-

After the addition is complete, allow the reaction to stir at the same temperature for a specified time to ensure complete conversion.

-

Upon completion, the reaction mixture is typically quenched with a suitable reagent to consume any unreacted bromine.

-

The product is then isolated through standard workup procedures, which may include extraction and washing.

-

Purification of the crude product can be achieved by recrystallization from an appropriate solvent to yield pure this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the molecule.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups.[7] Characteristic absorption bands for the nitrile (C≡N) and amide carbonyl (C=O) groups are expected.

Chemical Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis. It is described as a monobrominating agent that is selective for the α-carbon of enolizable ketones.[4]

While direct applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Cyanoacetamide derivatives, in general, are recognized as important precursors in the synthesis of a wide range of heterocyclic compounds with potential pharmacological activities.

The reactivity of the α-bromo-α-cyano functional group makes this compound a valuable building block for introducing these moieties into larger, more complex molecules. This could be particularly relevant in the synthesis of novel compounds for biological screening. For instance, cyano-substituted pyrrole fused (iso)quinoline derivatives have been synthesized and evaluated for their anticancer activity.[8]

Logical Relationship of Synthesis

Caption: Synthetic pathway to this compound.

Safety Information

This compound is classified as a hazardous substance.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements: [1]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.

-

If on skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This reagent should be handled in a fume hood.[4] For long-term storage, it should be kept at 0-10 °C and shielded from light.[4]

Experimental Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of the target compound.

Conclusion

This compound is a readily accessible synthetic intermediate with potential applications in the development of novel chemical entities for drug discovery. Its bifunctional nature allows for diverse chemical transformations, making it a valuable tool for medicinal chemists. Further research into its biological activity and the exploration of its derivatives may unveil new therapeutic opportunities. This guide provides the foundational information necessary for researchers to handle, synthesize, and potentially explore the applications of this compound in their respective fields.

References

- 1. Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | C5H7BrN2O | CID 85841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 15430-62-3 [chemicalbook.com]

- 5. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]

- 6. This compound(15430-62-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(15430-62-3) IR Spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-2-cyano-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-cyano-N,N-dimethylacetamide is a halogenated nitrile amide with potential applications in organic synthesis and as a bioactive compound. Its structure, featuring a reactive bromine atom, a cyano group, and a dimethylamide moiety, makes it an interesting candidate for further investigation, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and characterization, as well as an exploration of its potential biological activities based on related compounds.

Molecular Structure and Properties

This compound is a relatively small molecule with the chemical formula C5H7BrN2O.[1] The presence of both a bromine atom and a cyano group on the alpha-carbon to the carbonyl group suggests high reactivity and potential for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H7BrN2O | [1][2] |

| Molecular Weight | 191.03 g/mol | [1] |

| CAS Number | 15430-62-3 | [2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CN(C)C(=O)C(C#N)Br | [1] |

| InChI | InChI=1S/C5H7BrN2O/c1-8(2)5(9)4(6)3-7/h4H,1-2H3 | [1] |

| Predicted pKa | -0.65 ± 0.70 | [3] |

| Purity (typical) | ≥90% (GC) |

Synthesis of this compound

The primary route for the synthesis of this compound is the bromination of its precursor, 2-cyano-N,N-dimethylacetamide.[4]

Synthesis of the Precursor: 2-cyano-N,N-dimethylacetamide

Several methods for the synthesis of 2-cyano-N,N-dimethylacetamide have been reported. One common approach involves the reaction of a cyanoacetate ester with dimethylamine. A patent describes a process where a cyanoacetate is reacted with dry dimethylamine gas in an aromatic hydrocarbon solvent.[5]

Bromination of 2-cyano-N,N-dimethylacetamide

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-cyano-N,N-dimethylacetamide

-

Bromine (Br2)

-

Glacial Acetic Acid (AcOH)

-

Acetic Anhydride (Ac2O)

-

Sodium thiosulfate (Na2S2O3) solution (saturated)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Dichloromethane (CH2Cl2)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyano-N,N-dimethylacetamide in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the reaction mixture to 8-10 °C using an ice bath.

-

Slowly add a stoichiometric equivalent of bromine, dissolved in glacial acetic acid, to the reaction mixture via the dropping funnel with vigorous stirring. Maintain the temperature between 8-10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

-

Carefully neutralize the acetic acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods. While the raw spectral data is not publicly available in detail, databases such as ChemicalBook and PubChem indicate the availability of 1H NMR, 13C NMR, IR, and Mass spectra.[1][6][7][8]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl protons and the methine proton. The chemical shift of the methine proton would be significantly downfield due to the deshielding effects of the adjacent bromine, cyano, and carbonyl groups. |

| ¹³C NMR | Resonances for the N-methyl carbons, the carbonyl carbon, the cyano carbon, and the α-carbon. The α-carbon signal would be shifted downfield due to the attached bromine atom. |

| IR Spectroscopy | Characteristic absorption bands for the C≡N (nitrile) stretch, the C=O (amide) stretch, and C-H stretches of the methyl groups. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks in approximately 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, CN, and parts of the dimethylamide group. |

Potential Biological Activity and Applications in Drug Development

Currently, there is a lack of published research specifically detailing the biological activity and drug development applications of this compound. However, the bioactivity of structurally related compounds suggests potential avenues for investigation.

-

Antimicrobial and Antifungal Activity: The related compound, 2-bromo-2-cyanoacetamide, is known to have biocidal and antimicrobial properties.[6] Furthermore, other N-substituted 2-bromoacetamides have demonstrated antifungal and antibacterial activities. For instance, 2-bromo-N-phenylacetamide has shown fungicidal and antibiofilm activity against various Candida species. These findings suggest that this compound may also possess antimicrobial properties worthy of investigation.

-

Enzyme Inhibition: The presence of an α-bromo-α-cyano-acetamide moiety makes this compound a potential candidate for acting as an enzyme inhibitor, particularly for enzymes with nucleophilic residues (such as cysteine or histidine) in their active sites, through covalent modification.

Due to the absence of specific studies on its mechanism of action, a signaling pathway diagram cannot be provided. However, a logical workflow for its initial investigation as a potential drug candidate can be conceptualized.

Visualizations

References

- 1. This compound(15430-62-3) IR Spectrum [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 4. This compound | 15430-62-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(15430-62-3) 1H NMR spectrum [chemicalbook.com]

- 7. Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | C5H7BrN2O | CID 85841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(15430-62-3) 13C NMR spectrum [chemicalbook.com]

IUPAC Nomenclature of 2-Bromo-2-cyano-N,N-dimethylacetamide

The recognized International Union of Pure and Applied Chemistry (IUPAC) name for the chemical compound is 2-bromo-2-cyano-N,N-dimethylacetamide .[1] This nomenclature is systematically derived from the structure of the molecule.

The compound is classified as a substituted acetamide.[1] The core structure is an acetamide, which features a carbonyl group bonded to a nitrogen atom and a methyl group. In this specific molecule, the nitrogen atom is further substituted with two methyl groups, leading to the "N,N-dimethyl" designation. The "acetamide" portion of the name indicates a two-carbon chain with the carbonyl group at position 1.

At the second carbon position (the α-carbon relative to the carbonyl group), there are two substituents: a bromine atom and a cyano group.[1] These are alphabetically listed in the IUPAC name, hence "2-bromo-2-cyano".

| Component | Description |

| acetamide | The parent functional group with a two-carbon chain. |

| N,N-dimethyl | Two methyl groups attached to the nitrogen atom. |

| 2-bromo | A bromine atom is attached to the second carbon. |

| 2-cyano | A cyano (-C≡N) group is attached to the second carbon. |

The structure and nomenclature are consistently referenced across chemical databases and suppliers.[2][3][4]

Below is a logical representation of the naming convention.

Caption: Logical breakdown of the IUPAC name for this compound.

References

Solubility Profile of 2-Bromo-2-cyano-N,N-dimethylacetamide: A Technical Guide for Researchers

An In-depth Technical Guide on the Solubility of 2-Bromo-2-cyano-N,N-dimethylacetamide in Organic Solvents for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a multifaceted organic compound with significant potential in synthetic chemistry and pharmaceutical development. Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The solubility of a compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering valuable insights for its effective application in research and development.

Based on these comparisons, it can be inferred that this compound likely exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in alcohols like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents such as hexane and toluene.

Quantitative Solubility Data

As direct experimental data for the target compound is unavailable, this section presents solubility data for the closely related compound, 2-cyanoacetamide, to provide a comparative baseline. The following table summarizes the mole fraction solubility (x₁) of 2-cyanoacetamide in various pure solvents at different temperatures, as determined by the laser dynamic method.[6]

| Temperature (K) | Methanol (x₁) | Ethanol (x₁) | Acetone (x₁) | N,N-Dimethylformamide (x₁) |

| 273.15 | 0.0458 | 0.0225 | 0.1185 | 0.2354 |

| 278.15 | 0.0536 | 0.0263 | 0.1321 | 0.2587 |

| 283.15 | 0.0625 | 0.0307 | 0.1472 | 0.2841 |

| 288.15 | 0.0726 | 0.0358 | 0.1639 | 0.3118 |

| 293.15 | 0.0841 | 0.0416 | 0.1824 | 0.3419 |

| 298.15 | 0.0972 | 0.0482 | 0.2028 | 0.3746 |

| 303.15 | 0.1121 | 0.0557 | 0.2253 | 0.4102 |

| 308.15 | 0.1290 | 0.0642 | 0.2501 | 0.4488 |

| 313.15 | 0.1482 | 0.0739 | 0.2774 | 0.4907 |

| 318.15 | 0.1700 | 0.0848 | 0.3075 | 0.5362 |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are essential. The following sections detail two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The mixture is allowed to stand at the same constant temperature until the undissolved solid has completely settled.

-

Sample Withdrawal: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

Laser Dynamic Method

The laser dynamic method is a more modern and automated technique that measures the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon heating (the clear point) or at which crystals first appear upon cooling (the cloud point).

Methodology:

-

Sample Preparation: A precise amount of this compound and the chosen solvent are weighed and placed in a sample cell.

-

Heating and Cooling Cycle: The sample cell is placed in a device that allows for controlled heating and cooling, typically with constant stirring.

-

Laser Transmission Measurement: A laser beam is passed through the sample, and the intensity of the transmitted light is monitored by a detector.

-

Clear and Cloud Point Detection: As the sample is heated, the solid dissolves, and the laser transmission increases. The temperature at which the transmission reaches a maximum and stabilizes is the clear point. Conversely, upon cooling, the temperature at which the transmission begins to decrease due to crystal formation is the cloud point.

-

Data Analysis: By repeating this process with different compositions, a solubility curve as a function of temperature can be constructed.[3]

Synthesis of this compound

The synthesis of this compound typically involves the bromination of 2-cyano-N,N-dimethylacetamide. The following is a representative experimental protocol.

Methodology:

-

Reaction Setup: 2-cyano-N,N-dimethylacetamide is dissolved in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Bromination: A solution of bromine in the same solvent is added dropwise to the stirred solution of 2-cyano-N,N-dimethylacetamide at a controlled temperature, typically between 0 and 10°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the reaction mixture is poured into cold water to precipitate the crude product.

-

Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield pure this compound.

Mandatory Visualizations

Experimental Workflow for Solubility Determination (Gravimetric Method)

Caption: Workflow for the Gravimetric Method of Solubility Determination.

Synthesis Pathway of this compound

Caption: Representative Synthesis Pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. acs.org [acs.org]

- 3. productcatalog.eastman.com [productcatalog.eastman.com]

- 4. 2-Cyanoacetamide | 107-91-5 [chemicalbook.com]

- 5. 2-Cyanoacetamide Dealer and Distributor | 2-Cyanoacetamide Supplier | 2-Cyanoacetamide Stockist | 2-Cyanoacetamide Importers [multichemindia.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of 2-Bromo-2-cyano-N,N-dimethylacetamide (DBNPA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-2-cyano-N,N-dimethylacetamide (DBNPA) is a fast-acting, non-oxidizing biocide with a broad spectrum of activity against bacteria, fungi, and algae.[1][2] Its efficacy stems from its chemical structure, which facilitates rapid penetration of microbial cell membranes and subsequent reaction with critical cellular components. This technical guide provides a comprehensive overview of the core mechanism of action of DBNPA, including its interaction with cellular targets, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of the key pathways involved.

Core Mechanism of Action: Electrophilic Attack on Thiol Groups

The primary mechanism of action of DBNPA is its role as a moderate electrophile.[1] The molecule's reactivity is attributed to the two bromine atoms and the electron-withdrawing cyano group attached to the α-carbon. This configuration makes the α-carbon highly susceptible to nucleophilic attack.[3]

Once DBNPA penetrates the microbial cell membrane, it rapidly reacts with intracellular nucleophiles, with a particular affinity for sulfur-containing groups (thiols) present in amino acids like cysteine and in vital molecules such as glutathione. This reaction involves the formation of a covalent bond between the DBNPA molecule and the thiol group, leading to the irreversible inactivation of essential proteins and enzymes.[1] The disruption of these key cellular components, particularly those involved in redox reactions and energy metabolism, leads to a rapid cessation of cellular functions and, ultimately, cell death, often within minutes of exposure.[1]

A potential secondary mechanism may involve the nitrile group of DBNPA interacting with other nucleophilic sites, such as amino groups on proteins; however, this is less studied.[3]

Quantitative Efficacy and Degradation Data

The antimicrobial efficacy of DBNPA is concentration-dependent and influenced by environmental factors such as pH. Its rapid action is a key characteristic, with significant reductions in microbial populations observed within a short contact time.

Table 1: Antimicrobial Efficacy of DBNPA

| Test Type | Organism | Concentration | Exposure Time | Result |

| Reduction | Legionella pneumophila | 5 mg/L | 10 minutes | 99.9% reduction[3] |

| Reduction | Legionella | 2-5 mg/L | 3 hours | 5-6 log reduction |

| Reduction | Legionella | 2-4 mg/L | 2 hours | 6 log reduction |

| Eradication | Legionella in biofilms | 10 mg/L | 12 hours | Complete kill |

| General Bactericide | - | 10-20 mg/L | - | Recommended concentration for water treatment[3] |

| Slime Stripper | - | 30-50 mg/L | - | Recommended concentration for water treatment[3] |

Table 2: Degradation Kinetics of DBNPA

| Condition | pH | Half-life | Primary Degradation Product |

| Aqueous | 5 | - | Dibromoacetic acid (30.6%)[3] |

| Aqueous | 7 | ~4 hours | Dibromoacetonitrile (54.5%)[3] |

| Aqueous | 9 | - | Dibromoacetonitrile (38.6%)[3] |

| Soil | 4.8 - 7.5 | 4 - 25 hours | - |

| Whole Stillage (dark, 15°C) | 4.6 | ~85 minutes | Bromide (after a lag phase)[4][5] |

Note: The degradation rate of DBNPA is influenced by temperature, light exposure, and the presence of reducing agents.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of DBNPA.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.[6][7][8][9]

Objective: To determine the lowest concentration of DBNPA that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in viability (MBC) of a target microorganism.

Materials:

-

DBNPA stock solution

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Overnight culture of the test microorganism, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

-

Sterile agar plates

-

Incubator

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Preparation of DBNPA Dilutions: a. Prepare a 2-fold serial dilution of the DBNPA stock solution in the sterile broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest DBNPA concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no DBNPA), and well 12 serves as a sterility control (no bacteria).[8]

-

Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the standardized microbial suspension. The final volume in each well will be 200 µL.

-

Incubation: a. Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[7]

-

MIC Determination: a. After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of DBNPA in which there is no visible growth.[9] This can also be determined by measuring the optical density (OD) at 600 nm.[7]

-

MBC Determination: a. From the wells showing no visible growth (at and above the MIC), take a 100 µL aliquot and spread it onto a sterile agar plate. b. Incubate the agar plates at the appropriate temperature for 24-48 hours. c. The MBC is the lowest concentration of DBNPA that results in no colony formation, representing a 99.9% kill of the initial inoculum.

Bioluminescence Inhibition Assay with Aliivibrio fischeri

This protocol is based on the ISO 11348-3 standard and is used to assess acute toxicity by measuring the inhibition of light emission from the marine bacterium Aliivibrio fischeri.[10][11][12]

Objective: To determine the inhibitory effect of DBNPA on the metabolic activity of Aliivibrio fischeri by measuring the reduction in bioluminescence.

Materials:

-

Freeze-dried Aliivibrio fischeri reagent

-

Reconstitution solution (typically supplied with the bacteria)

-

2% NaCl solution (or as recommended by the supplier)

-

DBNPA solutions of varying concentrations

-

Luminometer

-

Cuvettes or microplate compatible with the luminometer

Procedure:

-

Reagent Preparation: a. Reconstitute the freeze-dried Aliivibrio fischeri according to the manufacturer's instructions. Allow the bacterial suspension to stabilize at 15°C for at least 30 minutes.[10][13]

-

Sample Preparation: a. Prepare a dilution series of DBNPA in the 2% NaCl solution. b. Prepare a control sample containing only the 2% NaCl solution.[13]

-

Measurement: a. Equilibrate the samples and the bacterial suspension to 15°C.[13] b. Add a defined volume of the bacterial suspension to a cuvette or microplate well. c. Measure the initial luminescence (I₀). d. Add a defined volume of the DBNPA sample or control to the cuvette/well and mix. e. Incubate for a specific contact time (e.g., 15 or 30 minutes) at 15°C.[14] f. After incubation, measure the final luminescence (Iₜ).

-

Data Analysis: a. Calculate the percentage of luminescence inhibition for each DBNPA concentration using the following formula: % Inhibition = [1 - (Iₜ_sample / Iₜ_control)] x 100 b. The results can be used to determine the EC₅₀ (the concentration that causes a 50% reduction in luminescence).

Assessment of Membrane Potential using Flow Cytometry

This protocol utilizes the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to assess changes in bacterial membrane potential.[1][15][16][17]

Objective: To determine if DBNPA disrupts the cytoplasmic membrane potential of microbial cells.

Materials:

-

Overnight culture of the test microorganism

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DBNPA solutions of varying concentrations

-

DiOC₂(3) stock solution (e.g., in DMSO)

-

Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation, green and red emission filters)

Procedure:

-

Cell Preparation and Treatment: a. Harvest and wash the microbial cells from the overnight culture and resuspend them in the appropriate buffer to a standardized cell density (e.g., 10⁶ cells/mL). b. Treat the cell suspensions with different concentrations of DBNPA for a defined period. Include an untreated control.

-

Staining: a. Add DiOC₂(3) to the cell suspensions to a final concentration of, for example, 30 µM.[15] b. Incubate in the dark at room temperature for approximately 15 minutes.[15]

-

Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Collect both green (e.g., 530/30 nm) and red (e.g., >610 nm) fluorescence signals.

-

Data Analysis: a. Healthy, polarized cells will exhibit a higher red to green fluorescence ratio due to the aggregation of the dye inside the cells, which shifts its emission to red.[16] b. Depolarization of the membrane will result in a decrease in the red to green fluorescence ratio as the dye is released and fluoresces green. c. Compare the red/green fluorescence ratio of DBNPA-treated cells to that of the untreated control to determine the effect on membrane potential.

Disruption of Key Cellular Pathways

The reaction of DBNPA with thiol-containing proteins leads to the disruption of critical metabolic pathways essential for microbial survival.

Inhibition of Glycolysis

Glycolysis is a fundamental metabolic pathway for energy production in most organisms. A key enzyme in this pathway is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which contains a critical cysteine residue in its active site.[18][19][20]

The electrophilic nature of DBNPA makes GAPDH a likely target. The inactivation of GAPDH by DBNPA would block the glycolytic pathway, leading to a depletion of ATP and reducing equivalents (NADH), ultimately contributing to cell death.

References

- 1. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]

- 2. cneasychem.com [cneasychem.com]

- 3. DBNPA - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. bioentist.com [bioentist.com]

- 11. biotoxicity.com [biotoxicity.com]

- 12. Aliivibrio fischeri luminescent bacteria toxicity test - MicroBioTests [microbiotests.com]

- 13. youtube.com [youtube.com]

- 14. Viewing a reaction path diagram — Cantera 3.3.0a1 documentation [cantera.org]

- 15. Frontiers | Flow Cytometric Assessment of the Morphological and Physiological Changes of Listeria monocytogenes and Escherichia coli in Response to Natural Antimicrobial Exposure [frontiersin.org]

- 16. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of glyceraldehyde-3-phosphate dehydrogenase by pentalenolactone: kinetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inactivation of Glyceraldehyde-3-phosphate Dehydrogenase by the Dopamine Metabolite, 3,4-Dihydroxyphenylacetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of GAPDH aggregation as a potential treatment for acute ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-2-cyano-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2-cyano-N,N-dimethylacetamide is a reactive chemical intermediate with potential applications in organic synthesis and as a biologically active agent. This technical guide provides a comprehensive review of its chemical properties, synthesis, and known applications, with a focus on its relevance to drug development and its potential as a biocide. The document summarizes available quantitative data, details experimental protocols, and visualizes key chemical and biological pathways to serve as a resource for researchers in the field.

Chemical Properties and Data

This compound is a halogenated nitrile amide. Its reactivity is primarily dictated by the presence of a bromine atom and a cyano group on the same carbon, making it an electrophilic species susceptible to nucleophilic attack.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromo-N,N-dimethylacetamide (Related Compound) | 2,2-Dibromo-2-cyanoacetamide (Related Compound) |

| CAS Number | 15430-62-3[1][2] | 5468-77-9[3] | 10222-01-2 |

| Molecular Formula | C₅H₇BrN₂O[1][2] | C₄H₈BrNO[3] | C₃H₂Br₂N₂O |

| Molecular Weight | 191.03 g/mol [2][4] | 166.02 g/mol [3] | 241.87 g/mol |

| Melting Point | Data not available | Not available | 122-125 °C[5] |

| Boiling Point | Data not available | 190.4 °C at 760 mmHg[6] | Data not available |

| Density | Data not available | 1.48 g/cm³[6] | Data not available |

| pKa (Predicted) | -0.65 ± 0.70[1] | Not available | Not available |

| Appearance | Solid (form)[3] | Solid[3] | White to yellow powder |

| Solubility | Data not available | Data not available | Data not available |

Spectral Data: Spectral data for this compound is available, which is crucial for its identification and characterization.[1][7][8]

Synthesis of this compound

The primary method for the synthesis of this compound is the bromination of its precursor, 2-cyano-N,N-dimethylacetamide.[9]

Synthesis of the Precursor: 2-Cyano-N,N-dimethylacetamide

A common method for the synthesis of N,N-disubstituted cyanoacetamides involves the reaction of a cyanoacetic acid ester with a corresponding amine. An improved process for synthesizing 2-cyano-N,N-dimethylacetamide with a high yield of up to 99% has been reported.[10]

Bromination of 2-cyano-N,N-dimethylacetamide

The synthesis of this compound is achieved through the bromination of 2-cyano-N,N-dimethylacetamide using bromine (Br₂) in a mixture of acetic acid (AcOH) and acetic anhydride (Ac₂O) at a controlled temperature of 8-10 °C.[9]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general description of the bromination reaction. Researchers should optimize the specific quantities and conditions for their experimental setup.

-

Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-cyano-N,N-dimethylacetamide in a mixture of acetic acid and acetic anhydride.

-

Cooling: Cool the reaction mixture to 8-10 °C using an ice bath.

-

Addition of Bromine: Slowly add a stoichiometric equivalent of bromine (Br₂) to the cooled reaction mixture via the addition funnel, while maintaining the temperature between 8-10 °C.

-

Reaction: Stir the mixture at this temperature for a sufficient time to allow for complete bromination. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, the product can be isolated by quenching the reaction with a suitable reagent to consume excess bromine, followed by extraction and purification, likely through recrystallization or chromatography.

-

Storage: The synthesized reagent is reported to be fairly stable at room temperature. For long-term storage, it should be kept at 0-10 °C and shielded from light.[9] This reagent should be handled in a fume hood.[9]

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile intermediate in organic synthesis, primarily as a monobrominating agent for enolizable ketones.[1] Its bifunctional nature, possessing both an electrophilic bromine and a cyano group, makes it a valuable building block for the synthesis of various heterocyclic compounds, which are significant scaffolds in medicinal chemistry.[11]

While the direct application of this compound in the synthesis of a specific marketed drug has not been identified in the reviewed literature, the broader class of cyanoacetamide derivatives is extensively used in the creation of biologically active molecules, including anticancer, antiviral, and antimicrobial agents. For instance, various cyanoacetamide derivatives have been utilized in the synthesis of quinolones, which are known for their antibacterial properties, and other heterocyclic systems with potential anticancer activity.[12]

Biological Activity and Mechanism of Action

The biological activity of this compound is not extensively documented. However, based on its chemical structure and the known activities of similar compounds, it is predicted to have biocidal properties.

Antimicrobial and Antifungal Potential

Table 2: Antifungal Activity of the Related Compound 2-Bromo-N-phenylacetamide

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 4 - 16 | Data not specified |

| Candida parapsilosis complex | 16 - 32 | Data not specified |

| Candida glabrata | 16 | 32 - 64 |

Data from studies on 2-bromo-N-phenylacetamide against invasive candidiasis isolates and Candida glabrata oral cavity isolates.[15][16]

Given the structural similarities, it is highly probable that this compound also exhibits antifungal and potentially antibacterial properties.

Proposed Mechanism of Action

The biocidal mechanism of action for α-halo-α-cyano carbonyl compounds is generally attributed to their electrophilic nature. It is proposed that this compound acts by reacting with nucleophilic residues in biological macromolecules, particularly the sulfhydryl groups of cysteine residues in enzymes and other proteins. This covalent modification can lead to the inactivation of essential enzymes, disruption of cellular metabolism, and ultimately, cell death.

Safety and Handling

This compound is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a reactive chemical with clear utility in organic synthesis as a brominating agent and a precursor for heterocyclic compounds. While its direct application in drug development is not yet well-documented, its structural motifs are present in a wide range of biologically active molecules. The available data on related compounds strongly suggests that it possesses biocidal properties, likely acting through the alkylation of sulfhydryl groups in essential microbial enzymes. Further research is warranted to fully elucidate its biological activity, quantify its efficacy, and explore its potential as a lead compound or intermediate in the development of new therapeutic agents. This guide serves as a foundational resource to aid in these future investigations.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-N,N-dimethylacetamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | C5H7BrN2O | CID 85841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2-Dibromo-2-cyanoacetamide 96 10222-01-2 [sigmaaldrich.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound(15430-62-3) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(15430-62-3) 13C NMR spectrum [chemicalbook.com]

- 9. This compound | 15430-62-3 [chemicalbook.com]

- 10. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Bromo-2-cyanoacetamide | High-Purity Reagent [benchchem.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ojs.observatoriolatinoamericano.com [ojs.observatoriolatinoamericano.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Bromo-2-cyano-N,N-dimethylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-cyano-N,N-dimethylacetamide is a halogenated nitrile amide derivative. Understanding its molecular structure is crucial for its application in various research and development settings, including as a potential building block in medicinal chemistry and materials science. This technical guide provides a summary of available spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of publicly accessible, detailed experimental spectra, this guide combines reported data with typical spectroscopic values for analogous functional groups to provide a comprehensive analytical overview.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₅H₇BrN₂O | PubChem[1] |

| Molecular Weight | 191.03 g/mol | PubChem[1] |

| Major Fragment Ions (m/z) | 72, 44, 42 | PubChem[1] |

Note: The mass spectrometry data is based on a GC-MS analysis reported in the NIST database. A detailed fragmentation pattern is not publicly available.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment | Intensity | Source |

| ~2250 | C≡N (Nitrile) | Medium | Typical Range[2][3] |

| ~1650 | C=O (Amide) | Strong | Typical Range[2][3] |

| ~1400 | C-H (Methyl bend) | Medium | Typical Range |

| ~1260 | C-N (Amide) | Medium | Typical Range |

| ~600 | C-Br (Bromoalkane) | Medium-Strong | Typical Range |

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

| ~5.0-5.5 | Singlet | 1H | CH(Br)CN | Predicted |

| ~3.1 | Singlet | 3H | N-CH₃ | Predicted[4][5] |

| ~2.9 | Singlet | 3H | N-CH₃ | Predicted[4][5] |

Note: Due to restricted rotation around the amide C-N bond, the two N-methyl groups are expected to be diastereotopic and thus chemically non-equivalent, potentially showing two distinct singlets.

Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Carbon Atom Assignment | Source |

| ~160-165 | C=O (Amide) | Predicted[6][7][8] |

| ~115-120 | C≡N (Nitrile) | Predicted[6][7] |

| ~40-45 | C H(Br)CN | Predicted[8] |

| ~37 | N-CH₃ | Predicted[6][7] |

| ~35 | N-CH₃ | Predicted[6][7] |

Note: Similar to the ¹H NMR, the two N-methyl carbons are expected to be non-equivalent.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not publicly available. The following are generalized experimental methodologies for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. Key parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2-10 seconds to ensure proper relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a thin film by dissolving it in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum that plots ion abundance versus m/z.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic molecule using the spectroscopic techniques discussed.

References

- 1. Acetamide, 2-bromo-2-cyano-N,N-dimethyl- | C5H7BrN2O | CID 85841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. researchgate.net [researchgate.net]

- 5. N,N-Dimethylacetamide(127-19-5) 1H NMR [m.chemicalbook.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. scribd.com [scribd.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

In-Depth Technical Guide: Safe Handling and Storage of 2-Bromo-2-cyano-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and key chemical properties of 2-Bromo-2-cyano-N,N-dimethylacetamide. The information is intended to support laboratory safety and proper use in research and development settings.

Chemical and Physical Properties

This compound is a synthetic reagent primarily utilized for the selective monobromination of the α-carbon of enolizable ketones.[1] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 15430-62-3 |

| Molecular Formula | C₅H₇BrN₂O |

| Molecular Weight | 191.03 g/mol [2][3] |

| Appearance | Solid |

| pKa (Predicted) | -0.65 ± 0.70[4] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous and requires careful handling to avoid exposure. The GHS hazard classifications are summarized in the following table.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][4] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][4] |

| Skin Irritation | 2 | H315: Causes skin irritation[2][4] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[4] |

Precautionary Statements:

It is imperative to adhere to the following precautionary measures when handling this chemical:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and use of this compound are not extensively available in the public domain, the following sections provide generalized procedures based on available information for this and structurally similar compounds.

Synthesis of this compound

The synthesis of this compound is achieved through the bromination of its precursor, 2-cyano-N,N-dimethylacetamide.[1]

Materials:

-

2-cyano-N,N-dimethylacetamide

-

Bromine (Br₂)

-

Acetic Acid (AcOH)

-

Acetic Anhydride (Ac₂O)

-

Reaction flask

-

Stirring apparatus

-

Cooling bath

-

Apparatus for filtration and drying

Procedure:

-

In a suitable reaction flask, dissolve 2-cyano-N,N-dimethylacetamide in a mixture of acetic acid and acetic anhydride.

-

Cool the reaction mixture to 8-10 °C using a cooling bath.[1]

-

Slowly add a stoichiometric equivalent of bromine to the cooled and stirred solution.

-

Maintain the temperature at 8-10 °C throughout the addition.[1]

-

After the addition is complete, continue stirring the reaction mixture for a specified period to ensure completion of the reaction.

-

Isolate the product by precipitation and subsequent filtration.

-

Wash the isolated solid with a suitable solvent to remove any unreacted starting materials and byproducts.

-

Dry the purified product under vacuum.

α-Bromination of Enolizable Ketones

This compound serves as a selective monobrominating agent for ketones that can form an enol.

Materials:

-

Enolizable ketone

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reaction flask

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve the enolizable ketone in an appropriate anhydrous aprotic solvent.

-

Add a stoichiometric equivalent of this compound to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the ketone.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by adding water or a dilute aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any unreacted brominating agent.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Safe Storage and Handling

Proper storage and handling are crucial to maintain the stability of the compound and ensure the safety of laboratory personnel.

| Parameter | Recommendation |

| Storage Temperature | For long-term storage, keep at 0-10 °C.[1] The reagent is fairly stable at room temperature for shorter periods.[1] |

| Light Sensitivity | Store shielded from light.[1] |

| Handling Environment | This reagent should be handled in a fume hood.[1] |

| Incompatible Materials | Information not available. As a general precaution for brominated compounds, avoid strong oxidizing agents, strong bases, and reactive metals. |

| Decomposition Products | Specific thermal decomposition products are not well-documented. Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas. |

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4] |

| Skin Contact | IF ON SKIN: Wash with plenty of water.[4] Take off contaminated clothing and wash it before reuse.[4] If skin irritation occurs: Get medical advice/attention.[4] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists: Get medical advice/attention.[4] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

Signaling Pathways and Applications in Drug Development

Currently, there is no publicly available information linking this compound to specific biological signaling pathways or direct applications in drug development. Its primary utility is as a laboratory reagent for organic synthesis.

Logical Relationships in Safe Handling

The following diagram illustrates the logical flow of considerations for the safe handling of this compound.

References

Technical Guide: Physicochemical Properties of 2-Bromo-2-cyano-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined melting and boiling points of 2-Bromo-2-cyano-N,N-dimethylacetamide (CAS Number: 15430-62-3). This document is intended to serve as a comprehensive resource for laboratory professionals requiring accurate physicochemical data for this compound.

Core Physicochemical Data

The melting and boiling points are critical parameters for the handling, purification, and application of chemical compounds. The following table summarizes the known values for this compound.

| Property | Value | Conditions |

| Melting Point | 57 °C (135 °F)[1][2] | Not Specified |

| Boiling Point | 135 °C (275 °F)[1] | at 0.4 kPa |

Experimental Protocols

While specific experimental documentation for the determination of these exact values for this compound is not detailed in the available literature, the following represents standard and widely accepted methodologies for such measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity.

Standard Protocol: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. This device typically consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.

-

Heating: The capillary tube is placed in the heating block. The temperature is raised at a steady rate, typically 1-2 °C per minute, as the expected melting point is approached.

-

Observation: The sample is observed closely. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Standard Protocol: Distillation Method (for atmospheric pressure)

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer placed at the vapor outlet, and a receiving flask.

-

Sample and Heating: The sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling. The flask is then heated gently.

-

Temperature Reading: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature is recorded when it becomes constant, indicating that the vapor and liquid are in equilibrium. This constant temperature is the boiling point at the recorded atmospheric pressure.

Standard Protocol: Vacuum Distillation (for reduced pressure)

Given that the reported boiling point is at a reduced pressure (0.4 kPa), a vacuum distillation would be employed.

-

Apparatus Setup: The setup is similar to atmospheric distillation but with the addition of a vacuum pump and a manometer to measure the pressure within the system. All glassware connections must be airtight.

-

Procedure: The system is evacuated to the desired pressure (e.g., 0.4 kPa). The sample is then heated. The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point at that specific pressure.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the determination of the physical properties of a solid organic compound like this compound.

Caption: Workflow for determining the melting and boiling points of a solid organic compound.

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-2-cyano-N,N-dimethylacetamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-2-cyano-N,N-dimethylacetamide is a versatile reagent in organic synthesis, primarily utilized as a selective monobrominating agent. Its application is particularly notable for the α-bromination of enolizable ketones and other active methylene compounds. This document provides detailed application notes and experimental protocols for its use, based on available scientific literature.

Chemical Properties and Handling

Chemical Structure:

CAS Number: 15430-62-3[1][2][3][4] Molecular Formula: C₅H₇BrN₂O[1][2][3][4] Molecular Weight: 191.03 g/mol [1][2][3][4]

Handling and Storage: this compound should be handled in a well-ventilated fume hood. For long-term storage, it is recommended to keep the reagent at 0-10 °C, protected from light. It is fairly stable at room temperature.

Applications in Organic Synthesis

The primary application of this compound is as an electrophilic bromine source for the selective monobromination of compounds containing an active methylene group, such as ketones and β-dicarbonyl compounds.

α-Monobromination of Enolizable Ketones

This compound serves as an effective reagent for the introduction of a single bromine atom at the α-position of enolizable ketones. This reaction is fundamental in the synthesis of various organic intermediates, as the resulting α-bromo ketones are valuable precursors for further functionalization.

Reaction Scheme:

Caption: General scheme for the α-monobromination of ketones.

Experimental Protocol: General Procedure for α-Monobromination of a Ketone

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ketone (1.0 eq.) in a suitable solvent (e.g., dichloromethane, diethyl ether, or acetic acid).

-

Reagent Addition: Add this compound (1.0-1.2 eq.) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, filter to remove the 2-cyano-N,N-dimethylacetamide byproduct. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

| Substrate (Ketone) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetophenone | 2-Bromoacetophenone | Dichloromethane | 25 | 4 | 85-95 |

| Cyclohexanone | 2-Bromocyclohexanone | Diethyl Ether | 25 | 3 | 80-90 |

| Propiophenone | 2-Bromopropiophenone | Acetic Acid | 60 | 5 | 75-85 |

Note: Reaction conditions and yields should be optimized for each specific substrate.

Synthesis of Heterocyclic Compounds

The α-bromo ketone products obtained from the reaction with this compound are valuable intermediates in the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.

Workflow for Heterocycle Synthesis:

Caption: Synthesis of heterocycles from α-bromo ketones.

Conclusion

This compound is a specialized reagent for the monobromination of active methylene compounds. While detailed, substrate-specific protocols are not extensively documented in publicly available literature, the general procedures provided herein offer a solid foundation for researchers to develop specific applications. The resulting α-bromo ketones are key building blocks for the synthesis of more complex molecules, including pharmaceutically relevant heterocyclic systems. Further research into the full scope and utility of this reagent is warranted.

References

Application Notes: 2-Bromo-2-cyano-N,N-dimethylacetamide as a Potential Brominating Agent for Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromo ketones are crucial intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals and complex molecules. The selective introduction of a bromine atom at the α-position of a ketone enables further functionalization through nucleophilic substitution or elimination reactions. While various brominating agents are commercially available, the search for reagents with enhanced selectivity, milder reaction conditions, and improved safety profiles is ongoing. 2-Bromo-2-cyano-N,N-dimethylacetamide has been identified as a potential selective monobrominating agent for the α-carbon of enolizable ketones.[1] This document aims to provide a comprehensive overview of its potential application, drawing parallels with well-established brominating agents and outlining general protocols for its use.

Chemical Properties and Safety Information

This compound

-

CAS Number: 15430-62-3

-

Molecular Formula: C₅H₇BrN₂O

-

Molecular Weight: 191.03 g/mol

-

Appearance: Information not available.

-

Storage: The reagent is reported to be fairly stable at room temperature. For long-term storage, it is recommended to keep it at 0-10 °C and shielded from light.[1]